REACTION_CXSMILES
|
[OH:1][C:2]1[CH2:3][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[C:5](O)=[CH:6][CH:7]=1.ClC1C=C(C=CC=1)C(O)=O.C(OC(=O)C)C>C(Cl)Cl>[CH:2]12[O:1][CH:7]1[CH2:6][CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3]2
|
Name
|
t-butyl 3,6-dihydroxypyridin-1(2H)-carboxylate
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
OC=1CN(C(=CC1)O)C(=O)OC(C)(C)C
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1CN(C(=CC1)O)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=O
|
Type
|
CUSTOM
|
Details
|
after stirring for 5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
After washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an organic layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C12CN(CCC2O1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.5 mmol | |
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[CH2:3][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[C:5](O)=[CH:6][CH:7]=1.ClC1C=C(C=CC=1)C(O)=O.C(OC(=O)C)C>C(Cl)Cl>[CH:2]12[O:1][CH:7]1[CH2:6][CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3]2
|
Name
|
t-butyl 3,6-dihydroxypyridin-1(2H)-carboxylate
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
OC=1CN(C(=CC1)O)C(=O)OC(C)(C)C
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1CN(C(=CC1)O)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=O
|
Type
|
CUSTOM
|
Details
|
after stirring for 5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
After washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an organic layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C12CN(CCC2O1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.5 mmol | |
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |